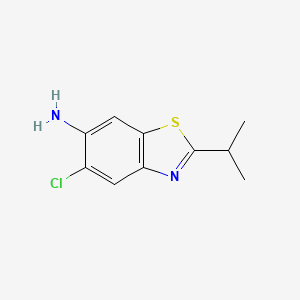
1-Chloroethyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is known for its unique chemical structure, which includes a chloroethyl group attached to an ethylbutanoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 2-ethylbutanoate can be synthesized through the esterification of 2-ethylbutanoic acid with 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to achieve a high yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and controlled temperatures ensures a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl 2-ethylbutanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to produce 2-ethylbutanoic acid and 1-chloroethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions in polar solvents.
Major Products Formed:
Hydrolysis: 2-ethylbutanoic acid and 1-chloroethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloroethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 1-Chloroethyl 2-ethylbutanoate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent.
Comparison with Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the chloroethyl group.
Methyl 2-ethylbutanoate: Similar ester structure with a methyl group instead of a chloroethyl group.
Uniqueness: 1-Chloroethyl 2-ethylbutanoate is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential applications compared to other esters. This structural feature allows for a wider range of chemical modifications and applications in various fields.
Properties
CAS No. |
58304-45-3 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
1-chloroethyl 2-ethylbutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-4-7(5-2)8(10)11-6(3)9/h6-7H,4-5H2,1-3H3 |
InChI Key |
LRRARFSYDYMFFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-2'-(phenylamino)-6'-(1-pyrrolidinyl)-](/img/structure/B14626678.png)
![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)


![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)








